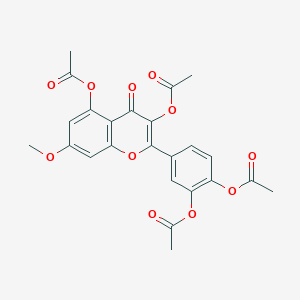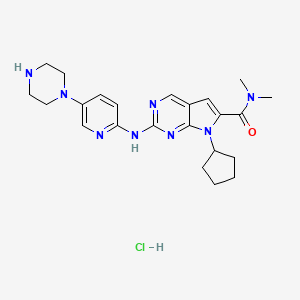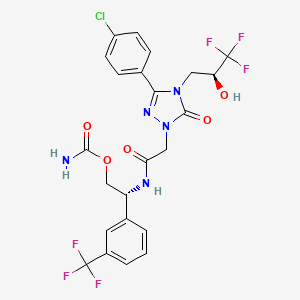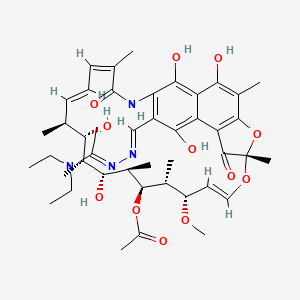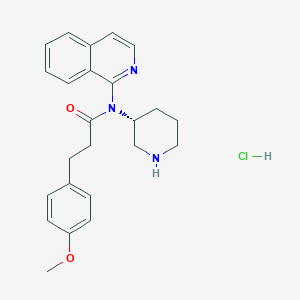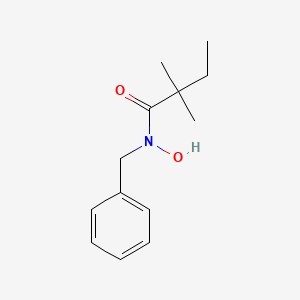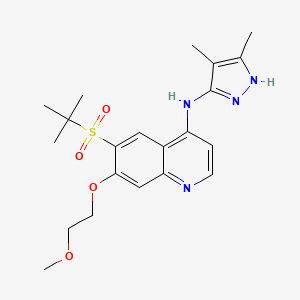
ROCK-IN-(R)14f
Übersicht
Beschreibung
ROCK-IN-(R)14f is a potent ROCK inhibitor.
Wissenschaftliche Forschungsanwendungen
1. Theoretical Aspects of Rock-Magnetism
- Study : Neel (1955) explored the magnetic properties of rocks, particularly focusing on ferrimagnetism and the behavior of single and multi-domain particles in rocks.
- Relevance : This study provides theoretical insights into the magnetic properties of rocks, which could be relevant in understanding the magnetic behavior of specific compounds like ROCK-IN-(R)14f.
- Neel (1955).
2. Cosmic Ray Labeling of Erosion Surfaces
- Study : Lal (1991) measured in situ cosmogenic radionuclides in natural exposed rock surfaces to study their production and rock erosion rates.
- Relevance : Understanding the interaction of cosmic rays with rock surfaces can provide insights into the erosion and aging processes, which might be relevant for the study of specific rock-related compounds.
- Lal (1991).
3. Prediction of Rock Strength Using Neural Networks
- Study : Sharma, Vishal, & Singh (2017) used artificial intelligence to predict the unconfined compressive strength of rocks.
- Relevance : The application of AI in predicting rock strength can be relevant in understanding the mechanical properties of specific rock compounds.
- Sharma, Vishal, & Singh (2017).
4. ROCKs: Multifunctional Kinases in Cell Behaviour
- Study : Riento & Ridley (2003) discussed Rho kinases (ROCKs) and their role in cell motility and various physiological and pathological states.
- Relevance : While not directly related to ROCK-IN-(R)14f, this study provides insights into the broader family of ROCK kinases, which may be relevant in understanding the biological implications of ROCK-IN-(R)14f.
- Riento & Ridley (2003).
Eigenschaften
CAS-Nummer |
1342277-77-3 |
|---|---|
Produktname |
ROCK-IN-(R)14f |
Molekularformel |
C18H18N4O2S |
Molekulargewicht |
354.43 |
IUPAC-Name |
(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea |
InChI |
InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1 |
InChI-Schlüssel |
PZUHTMLHMMXBQW-GFCCVEGCSA-N |
SMILES |
O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ROCK-IN-(R)14f; ROCK-IN (R)14f; ROCK IN (R)14f |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



